molecular formula C16H14F3N5O3S B2446122 N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 2034477-73-9

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2446122
CAS No.: 2034477-73-9
M. Wt: 413.38
InChI Key: NSMKWIBMGMSSFR-UHFFFAOYSA-N
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Description

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C16H14F3N5O3S and its molecular weight is 413.38. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N5O3S/c17-16(18,19)27-12-1-3-13(4-2-12)28(25,26)23-8-10-24-9-7-22-15(24)14-11-20-5-6-21-14/h1-7,9,11,23H,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMKWIBMGMSSFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)NCCN2C=CN=C2C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide, also known by its CAS number 2034501-46-5, is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H14F3N5O2SC_{16}H_{14}F_{3}N_{5}O_{2}S, with a molecular weight of 397.4 g/mol. The compound features a pyrazine ring, an imidazole moiety, and a trifluoromethoxy-substituted benzenesulfonamide structure, which contributes to its diverse biological activities.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, substituted N-(pyrazin-2-yl)benzenesulfonamides have shown promising results against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) around 6.25 μg/mL . Although specific data for the target compound is limited, the structural similarities suggest potential efficacy against various bacterial strains.

Anticancer Activity

Compounds containing imidazole and pyrazine derivatives have been investigated for their anticancer properties. For example, compounds with similar scaffolds have demonstrated inhibition of fibroblast growth factor receptors (FGFR), which are crucial in cancer cell proliferation. A related compound exhibited an IC50 value of 15.0 nM against FGFR1, indicating strong enzymatic inhibition . This suggests that this compound may also possess anticancer properties worthy of further investigation.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets such as enzymes or receptors involved in disease pathways. The presence of electron-withdrawing groups like trifluoromethoxy enhances the binding affinity to these targets, potentially leading to effective modulation of biological responses.

Case Studies and Research Findings

StudyCompoundBiological ActivityIC50 Value
Li et al. (2018)Indazole derivativesFGFR1 inhibition15.0 nM
Cao et al. (2019)Related pyrazine derivativesAntitumor activity< 4.1 nM
Recent ReviewN-(pyrazin-2-yl)benzenesulfonamidesAntimicrobial activityMIC = 6.25 μg/mL

Q & A

Q. Q1. What are the critical steps and reaction conditions for synthesizing N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide?

Basic The synthesis involves multi-step reactions:

  • Step 1 : Coupling pyrazine derivatives with imidazole precursors via nucleophilic substitution or metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura for heterocyclic linkages) .
  • Step 2 : Sulfonamide formation by reacting the intermediate with 4-(trifluoromethoxy)benzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .
  • Purification : Use column chromatography or recrystallization. Reaction progress is monitored via TLC (silica gel, UV detection) or HPLC .

Q. Q2. How can reaction yields be optimized for the final sulfonamide coupling step?

Advanced Key factors include:

  • Solvent choice : Polar aprotic solvents like DMF or acetonitrile enhance solubility of intermediates .
  • Catalysts : Transition metals (e.g., Pd for cross-coupling) or bases like triethylamine to deprotonate reactive sites .
  • Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation .
  • Stoichiometry : Use a 1.2–1.5 molar excess of sulfonyl chloride to ensure complete conversion .

Pharmacological Activity

Q. Q3. What in vitro assays are recommended for initial screening of biological activity?

Basic

  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Anti-inflammatory : COX-2 inhibition assay using ELISA or fluorometric methods .
  • Antimicrobial : Broth microdilution to determine MIC against Gram-positive/negative bacteria .

Q. Q4. How can target-specific mechanisms of action be elucidated for this compound?

Advanced

  • Molecular docking : Screen against protein databases (PDB) to predict binding to targets like kinases or COX-2 .
  • SAR studies : Modify substituents (e.g., replace trifluoromethoxy with methoxy or halogens) to assess activity changes .
  • Biochemical assays : Use SPR (surface plasmon resonance) to measure binding affinity or Western blotting to evaluate downstream signaling .

Structural and Analytical Characterization

Q. Q5. What spectroscopic techniques are essential for confirming the compound’s structure?

Basic

  • ¹H/¹³C NMR : Identify protons and carbons in the pyrazine, imidazole, and sulfonamide moieties (e.g., sulfonamide NH at δ 10–12 ppm) .
  • FT-IR : Confirm sulfonamide S=O stretches (~1350–1150 cm⁻¹) and aromatic C-H vibrations .
  • HRMS : Validate molecular formula (e.g., C₁₇H₁₄F₃N₅O₃S) .

Q. Q6. How can impurities be quantified during synthesis?

Advanced

  • HPLC-MS : Use reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate and identify byproducts .
  • LC-QTOF : High-resolution mass spectrometry detects trace impurities (<0.1%) .

Data Interpretation and Contradictions

Q. Q7. How should researchers address inconsistent biological activity results across studies?

Advanced

  • Dose-response validation : Re-test activity with standardized concentrations (e.g., 1–100 µM) .
  • Cell line variability : Compare results across multiple cell lines (e.g., primary vs. immortalized) to rule out lineage-specific effects .
  • Solubility checks : Ensure DMSO stock solutions are free of precipitates; use surfactants (e.g., Pluronic F-68) for hydrophobic compounds .

Q. Q8. What computational tools aid in resolving conflicting SAR data?

Advanced

  • QSAR modeling : Use Schrödinger or MOE to correlate substituent properties (e.g., logP, polar surface area) with activity .
  • Molecular dynamics simulations : Simulate ligand-protein interactions over 100+ ns to assess binding stability .

Comparative Analysis

Q. Q9. How does the trifluoromethoxy group influence bioactivity compared to analogs?

Advanced

  • Electron-withdrawing effect : Enhances metabolic stability and binding to hydrophobic pockets (e.g., in COX-2) compared to methoxy .
  • Data from analogs : Compounds with chloro or methyl groups show reduced potency (IC₅₀ >10 µM vs. <5 µM for trifluoromethoxy) .

Stability and Storage

Q. Q10. What storage conditions prevent degradation of this compound?

Basic

  • Temperature : Store at –20°C in amber vials to avoid light-induced degradation .
  • Solvent : Dissolve in anhydrous DMSO (seal with nitrogen) to prevent hydrolysis of the sulfonamide group .

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